molecular formula C17H19NO3 B5843457 2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide

2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide

Cat. No.: B5843457
M. Wt: 285.34 g/mol
InChI Key: HHILDELKVFQKHJ-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with two methyl groups and a phenylacetamide moiety with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide typically involves the following steps:

    Formation of 2,3-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Etherification: The 2,3-dimethylphenol is then reacted with chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with 2-(hydroxymethyl)aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 2-(2,3-dimethylphenoxy)-N-[2-(carboxyphenyl)]acetamide.

    Reduction: 2-(2,3-dimethylphenoxy)-N-[2-(aminomethyl)phenyl]acetamide.

    Substitution: 2-(2,3-dimethyl-4-nitrophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and phenoxy groups may play a role in binding to the target site, while the amide group may be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethylphenoxy)-2-methylpropanoic acid: Similar structure but with a propanoic acid moiety instead of an acetamide.

    2-(2,3-dimethylphenoxy)acetic acid: Precursor in the synthesis of the target compound.

    2-(hydroxymethyl)phenylacetamide: Lacks the dimethylphenoxy group.

Uniqueness

2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is unique due to the presence of both the dimethylphenoxy and hydroxymethylphenylacetamide moieties, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-6-5-9-16(13(12)2)21-11-17(20)18-15-8-4-3-7-14(15)10-19/h3-9,19H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHILDELKVFQKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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